molecular formula C18H24N6O2S B12267378 2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine

2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12267378
M. Wt: 388.5 g/mol
InChI Key: SXWVTXDEAHUMGJ-UHFFFAOYSA-N
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Description

2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyrimidine core substituted with a pyrrolidinyl group and a piperazinyl group linked to a methanesulfonylpyridine moiety. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the condensation of appropriate pyrimidine precursors with pyrrolidine and piperazine derivatives under controlled conditions. The methanesulfonylpyridine moiety is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Piperazinyl)pyrimidine
  • 4-(Pyrrolidin-1-yl)pyrimidine
  • 2-(Pyridin-2-yl)pyrimidine

Uniqueness

2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in drug discovery and development.

Properties

Molecular Formula

C18H24N6O2S

Molecular Weight

388.5 g/mol

IUPAC Name

2-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C18H24N6O2S/c1-27(25,26)15-5-4-7-19-17(15)23-11-13-24(14-12-23)18-20-8-6-16(21-18)22-9-2-3-10-22/h4-8H,2-3,9-14H2,1H3

InChI Key

SXWVTXDEAHUMGJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=NC=CC(=N3)N4CCCC4

Origin of Product

United States

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